3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorobenzoyl group and the imidazolidine-2,4-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of anhydrous conditions and inert atmospheres can be necessary to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Potential therapeutic applications include the development of drugs for treating various diseases, such as cancer, neurological disorders, and infectious diseases.
Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to certain proteins, while the pyrrolidine and imidazolidine-2,4-dione moieties contribute to the overall stability and activity of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones, share structural similarities and may exhibit comparable biological activities.
Imidazolidine-2,4-dione derivatives: These compounds, like thiazolidine-2,4-diones, also feature the imidazolidine-2,4-dione moiety and can have similar pharmacological properties.
Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, such as fluorobenzoyl-substituted amines, may have similar binding affinities and biological activities.
Uniqueness
The uniqueness of 3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its binding affinity to certain molecular targets, while the pyrrolidine and imidazolidine-2,4-dione moieties contribute to its stability and activity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-4-2-1-3-10(11)13(20)17-6-5-9(8-17)18-12(19)7-16-14(18)21/h1-4,9H,5-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPFIWIRLVYKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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